Cas no 51371-34-7 (Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-)
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-
- 2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxymethyl]oxan-2-yl]oxy-acetonitrile
- Benzeneacetonitrile, .α.-[(6-O-.β.-D-glucopyranosyl-.β.-D-gluco-pyranosyl)oxy]-
- Aids012352
- Aids-012352
- Isoamygdalin
- Nsc251222
- amygdalin
- Mandelonitrile-.beta.-gentiobioside
- Mandelonitrile gentiobioside
- NCGC00380662-01
- 2-phenyl-2-(3,4,5-trihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6 -tetrahydropyran-2-yloxy)]methyl}(2H-3,4,5,6-tetrahydropyran-2-yloxy))ethaneni trile
- XUCIJNAGGSZNQT-UHFFFAOYSA-N
- DL-Amygdalin
- Benzeneacetonitrile,a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-
- Benzeneacetonitrile, .alpha.-[(6-O-.beta.-D-glucopyranosyl-.beta.-D-gluco-pyranosyl)oxy]-
- alpha-[(6-O-Hexopyranosylhexopyranosyl)oxy]benzeneacetonitrile
- Benzeneacetonitrile, .
- NCI60_002005
- 51371-34-7
- Mandelonitrile-beta-gentiobioside
- SCHEMBL13387202
- Benzeneacetonitrile, .alpha.-[(6-O-.beta.-D-glucopyranosyl-.beta.-D-glucopyranosyl)oxy]-, (R)-
- [(6-O-Hexopyranosylhexopyranosyl)oxy](phenyl)acetonitrile #
- NSC-251222
- 1173199-73-9
- LS-14805
- Amygdaloside
- Benzeneacetonitrile, .alpha.-[(6-O-.beta.-D-glucopyranosyl-.beta.-D-glucopyranosyl)oxy]-
- HMS3655P16
- Glucoprunasin
- NSC 251222
- 29883-15-6
- D(-)-Mandelonitrile-.beta.-D-gentiobioside
- AMYGDALIN(D)
- GTPL12451
- AMYGDALIN,(DL)
- NS00097233
- DTXSID20872004
- HMS3341N01
- 2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
- AKOS024282419
- CHEMBL1967951
- D-(-)-Amygdalin
- 2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-acetonitrile
- D-Amygdalin
- CHEMBL515712
- D-Amygdalin hydrate
- Spectrum4_001750
- SPBio_000748
- D-Amygdalin 100 microg/mL in Acetonitrile
- AKOS032949559
- D(-)-Amygdalin hydrate
- D(-)-Amygdalin
- DTXSID001031434
- Amygdalin, from apricot kernels, >=99%
- 96420-61-0
- 2-phenyl-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)acetonitrile
- MFCD00866428
- CCG-39554
- KBio2_006808
- DivK1c_000106
- KBio3_002448
- Spectrum3_001534
- NCGC00178377-01
- SPECTRUM1502244
- CHEBI:27613
- KBio1_000106
- BRD-A59552297-001-02-5
- KBioSS_001672
- A0443
- [(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy](phenyl)acetonitrile
- HMS500F08
- Spectrum2_000904
- Vitamin B17
- KBio2_001672
- Amygdalin, BioXtra, >=97.0% (HPLC)
- SR-05000002154
- SR-05000002154-2
- 2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
- NINDS_000106
- SCHEMBL131407
- IDI1_000106
- BRD-A59552297-001-03-3
- AS-14698
- 2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-acetonitrile
- HMS1921N18
- Spectrum_001192
- SDCCGMLS-0066722.P001
- BSPBio_002948
- 2-phenyl-2-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)methyl)tetrahydro-2H-pyran-2-yloxy)acetonitrile
- NCGC00178377-02
- Spectrum5_000580
- Amygdalin,(S)
- 6-O-BETA-D-GLUCOSIDO-BETA-D-GLUCOSIDE
- KBio2_004240
- D-Mandelonitrile 6-O-beta-D-glucosido-beta-D-glucoside
- KBioGR_002200
- Benzeneacetonitrile, alpha-[(6-O-.beta.-D-glucopyransoyl-.beta.-D-glucopyranosyl)oxy]-, (RS)-
- Q27103225
-
- MDL: MFCD29049822
- Inchi: 1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1
- InChI Key: XUCIJNAGGSZNQT-SWRVSKMJSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O)O)OC(C#N)C1C=CC=CC=1
Computed Properties
- Exact Mass: 457.15800
- Monoisotopic Mass: 457.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 202A^2
- XLogP3: -2.7
Experimental Properties
- Color/Form: White fine crystalline powder
- Density: 1.59
- Melting Point: 223-226 DEG C
- Boiling Point: 743.3°Cat760mmHg
- Flash Point: 403.3°C
- Refractive Index: 1.649
- PSA: 202.32000
- LogP: -3.10802
- Specific Rotation: -38.5 o (C=4, H2O)
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- Security Information
- Storage Condition:Store in a cool, dry place. Store in tightly closed containers.
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB179551-2 g |
D-Amygdalin hydrate, 96%; . |
51371-34-7 | 96% | 2 g |
€54.40 | 2023-07-20 | |
| abcr | AB179551-10 g |
D-Amygdalin hydrate, 96%; . |
51371-34-7 | 96% | 10 g |
€81.20 | 2023-07-20 | |
| abcr | AB179551-2g |
D-Amygdalin hydrate, 96%; . |
51371-34-7 | 96% | 2g |
€54.60 | 2025-02-15 | |
| abcr | AB179551-10g |
D-Amygdalin hydrate, 96%; . |
51371-34-7 | 96% | 10g |
€81.10 | 2025-02-15 |
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-: A Comprehensive Overview
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-, also known by its CAS number 51371-34-7, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzene ring with an acetonitrile group and a sugar moiety, specifically a disaccharide derived from b-D-glucopyranose. The presence of the sugar moiety introduces interesting properties that make this compound valuable in research and development.
The structure of Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- consists of a benzene ring attached to an acetonitrile group via an oxygen atom. The sugar component, which is a disaccharide formed by two b-D-glucopyranose units, is linked to the oxygen atom through its 6-position. This arrangement creates a molecule with both aromatic and hydrophilic properties, making it suitable for various applications in organic synthesis and drug delivery systems.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its sugar moiety allows for the formation of glycosidic bonds, which are crucial in many biological processes. Researchers have explored the use of this compound as a precursor for synthesizing more complex glycosides, which are essential components of many bioactive molecules. For instance, the ability to form stable glycosidic bonds has been leveraged in the development of new drug candidates with improved bioavailability and targeting capabilities.
In addition to its role in drug development, Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- has also been utilized in materials science. The combination of aromatic and hydrophilic groups makes it an ideal candidate for creating hybrid materials with tailored properties. For example, researchers have investigated its use as a building block for constructing self-assembled monolayers and other nanostructured materials with applications in sensing and catalysis.
The synthesis of this compound involves multiple steps, including the isolation and purification of the sugar moiety from natural sources or through chemical synthesis. The coupling reaction between the benzeneacetonitrile derivative and the disaccharide requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
From an environmental perspective, the biodegradability and toxicity of Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- have been studied to assess its impact on ecosystems. Initial findings suggest that the compound undergoes rapid degradation under aerobic conditions due to its hydrophilic nature and susceptibility to microbial action. However, further research is needed to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- (CAS No: 51371-34-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug development, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing modern chemistry.
51371-34-7 (Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-) Related Products
- 99-19-4((S)-Prunasin)
- 99-18-3(Prunasin)
- 499-20-7(dhurrin)
- 21401-21-8(Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-4-hydroxy-, (aR)-)
- 29883-15-6(Amygdalin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)